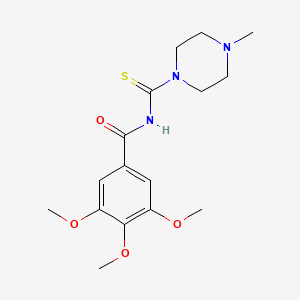

3,4,5-trimethoxy-N-(4-methylpiperazine-1-carbothioyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

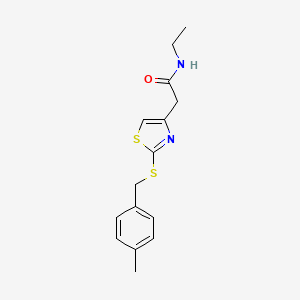

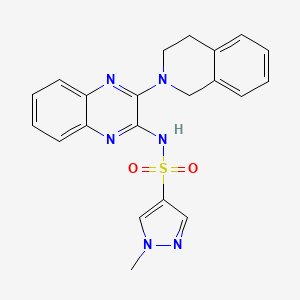

3,4,5-trimethoxy-N-(4-methylpiperazine-1-carbothioyl)benzamide, also known as TMC-1, is a chemical compound that has gained attention in the field of research due to its potential in treating various diseases. TMC-1 is a benzamide derivative that is synthesized through a multistep process.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

A study by Kohei Yamada, Hikaru Fujita, and M. Kunishima (2012) introduced a novel acid-catalyzed O-benzylating agent, demonstrating the importance of such compounds in synthesizing benzyl ethers, which could potentially relate to the synthesis or transformation of 3,4,5-trimethoxy-N-(4-methylpiperazine-1-carbothioyl)benzamide derivatives Organic Letters.

Antiviral Applications

A significant study by A. Hebishy, Hagar T. Salama, and G. Elgemeie (2020) elaborated on the synthesis of benzamide-based 5-aminopyrazoles showing remarkable anti-avian influenza virus activity. This suggests potential antiviral applications of 3,4,5-trimethoxy-N-(4-methylpiperazine-1-carbothioyl)benzamide derivatives ACS Omega.

Anticancer Applications

Research by M. A. Bhat, A. Al‐Dhfyan, and M. Al-Omar (2016) explored the antitumor activity of novel 4-(4-substituted phenyl)-5-(3,4,5-trimethoxy/3,4-dimethoxy)-benzoyl-3,4-dihydropyrimidine-2(1H)-one/thione derivatives against cancer stem cells. This indicates the potential of 3,4,5-trimethoxy-N-(4-methylpiperazine-1-carbothioyl)benzamide in targeting cancer stem cells Molecules.

Synthesis of Complex Molecules

W. M. Owton et al. (1995) documented the synthesis of 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, an analogue of rhein with improved systemic exposure, showcasing the synthetic versatility of trimethoxy derivatives Journal of The Chemical Society-perkin Transactions 1.

Novel Compound Synthesis

E. Koroleva and colleagues (2011) reported on the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment, highlighting the chemical utility and modification possibilities of compounds like 3,4,5-trimethoxy-N-(4-methylpiperazine-1-carbothioyl)benzamide in medicinal chemistry Russian Journal of Organic Chemistry.

Propiedades

IUPAC Name |

3,4,5-trimethoxy-N-(4-methylpiperazine-1-carbothioyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4S/c1-18-5-7-19(8-6-18)16(24)17-15(20)11-9-12(21-2)14(23-4)13(10-11)22-3/h9-10H,5-8H2,1-4H3,(H,17,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGUPIYJILYXISB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=S)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>53 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID85268589 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3,4,5-trimethoxy-N-(4-methylpiperazine-1-carbothioyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2555309.png)

![1'-((6-(2-fluoroethoxy)pyridin-3-yl)methyl)-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B2555320.png)

![3-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2555322.png)